molecular formula C13H15N3O B2670980 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane CAS No. 1025130-17-9

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane

Cat. No.: B2670980
CAS No.: 1025130-17-9
M. Wt: 229.283
InChI Key: KHXOEINQXFOOHL-QINSGFPZSA-N
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Description

Historical Development and Discovery

The synthesis of this compound originated from iterative optimizations of imidazole-2-aldoxime derivatives in the early 21st century. Initial work by Sit et al. (2014) identified uncharged tertiary imidazole aldoximes as potent reactivators of OP-inhibited human butyrylcholinesterase (hBChE), diverging from traditional quaternary ammonium oximes like obidoxime. The compound evolved through alkylation of formylimidazole precursors, as demonstrated in Scheme 1 of Phillips et al. (2009), where 2-imidazol-1-yl-2-methyl-1-phenylpropan-1-one served as a key intermediate. Hydroxylamine treatment introduced the oxime moiety at the carbonyl group, yielding the final aldoxime structure.

Early pharmacological characterization revealed its ability to reactivate hBChE inhibited by paraoxon (a pesticide metabolite) with a reactivation rate constant (kₒbₛ) of 0.067 min⁻¹ at 0.67 mM concentration, outperforming N-methylated analogues by 15-fold. These findings positioned it as a lead candidate for catalytic bioscavenger development, transitioning hBChE from stoichiometric neutralization to enzymatic OP degradation.

Position in Imidazole Aldoxime Chemical Class

Structurally, this compound belongs to the tertiary imidazole aldoxime subclass, characterized by:

  • Imidazole ring : Serves as a π-π interaction platform with aromatic residues in cholinesterase gorge (e.g., Trp82 in hBChE).
  • N1-substituent : The 2-methyl-1-phenylpropane group enhances hydrophobic complementarity with enzyme active sites (Figure 1A).
  • Aldoxime group : The -CH=N-OH moiety provides nucleophilic oximate anions (pKa ≈ 8.0) for dephosphonylation of OP-adducts.

Table 1: Comparative Properties of Imidazole Aldoxime Derivatives

Property This compound N-Methylimidazolium Aldoxime 2-Pralidoxime (2-PAM)
Molecular Weight (g/mol) 214.26 228.28 137.15
LogP 2.50 1.20 -0.84
Reactivation Efficiency* 3,700 M⁻¹min⁻¹ 250 M⁻¹min⁻¹ 1,200 M⁻¹min⁻¹
Charge at pH 7.4 Neutral +1 +1

*Second-order rate constants for VX-inhibited hBChE.

The tertiary amine configuration avoids cationic charge repulsion from Asp70 in hBChE, enabling optimal oximate positioning near conjugated phosphorus. This contrasts with quaternary analogues like N-methylimidazolium aldoximes, where ion pairing with Asp70 reduces reactivation efficacy by 14-fold.

Significance in Organophosphate Research

This compound addresses two critical challenges in OP poisoning therapy:

  • Blood-brain barrier (BBB) penetration : Its neutral charge and logP of 2.50 facilitate CNS access, reactivating OP-inhibited acetylcholinesterase (AChE) in neuronal synapses.
  • Catalytic bioscavenging : By rapidly regenerating hBChE (t₁/₂ ≈ 2.1 min for paraoxon-adducts), it enables single-molecule neutralization of multiple OP toxins.

Mechanistic Insights :

  • Step 1 : Oximate anion (formed at physiological pH) attacks phosphorus in OP-hBChE conjugate.
  • Step 2 : Dephosphonylation releases reactivated hBChE and phosphorylated oxime.
  • Step 3 : Spontaneous hydrolysis of phosphorylated oxime regenerates free aldoxime.

This cycle achieves catalytic turnover numbers (kcat/KM) of 4.8 × 10³ M⁻¹s⁻¹ for cyclosarin conjugates, surpassing stoichiometric scavengers by three orders of magnitude.

Current Research Landscape

Recent advances focus on structural hybrids and delivery systems:

  • Hybrid compounds : Conjugation with cyclodextrins improves aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) while maintaining logP > 2.0 for BBB penetration.
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) nanoparticles sustain plasma concentrations >10 μM for 72 hours post-injection in murine models.
  • Gene therapy : Adenoviral vectors encoding hBChE coupled with oral aldoxime administration show 98% survival in primates exposed to 5×LD₅₀ of sarin.

Ongoing clinical trials (NCT04878956) evaluate inhalable dry powder formulations for mass casualty scenarios, leveraging the compound’s melting point stability (192.3°C) and low hygroscopicity.

Properties

IUPAC Name

(NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-13(2,16-9-8-14-10-16)12(15-17)11-6-4-3-5-7-11/h3-10,17H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXOEINQXFOOHL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)C1=CC=CC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N\O)/C1=CC=CC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane can be achieved through several synthetic routes. One common method involves the reaction of an appropriate imidazole derivative with a hydroxyimino precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are often employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Condensation Reactions

The hydroxyimino group in the compound facilitates condensation with carbonyl-containing species. For example:

  • Reaction with α-(hydroxyimino)ketones : Forms imidazole 3-oxides via three-component reactions involving formaldehyde and amino alcohols. This process proceeds through zwitterionic intermediates (e.g., 5 in ), followed by dehydration (Scheme 1 in ).

  • Formation of bis-imidazole derivatives : Reacts with aliphatic α,ω-diamines under refluxing ethanol to yield bis-(imidazole 3-oxides) (Table 1 in , Scheme 2 in ).

Key Data :

ProductYield (%)Reaction ConditionsReference
Bis-imidazole 3-oxide88EtOH, 12 h reflux
Imidazol-2-one derivative75CHCl₃/Ac₂O, 3 h reflux

Cycloaddition and Rearrangement

The compound participates in 1,3-dipolar cycloadditions with electron-deficient alkenes (e.g., hexafluoroacetone):

  • Stepwise cycloaddition : Forms labile intermediates that fragment to produce imidazol-2-ones (Scheme 1 in ).

  • Isomerization : Heating in acetic anhydride induces rearrangement to imidazol-2-ones (Scheme 5 in ).

Example :

  • Reaction with perfluoropropene yields 2-(1,2,2,2-tetrafluoroethyl)imidazole via elimination of F₂C=O .

Functionalization via Acetylation and Alkylation

  • Acetylation : Treating bis-(imidazole 3-oxides) with Ac₂O under reflux leads to acetylated imidazol-2-ones (e.g., 20a in ).

  • Alkylation : Reacts with methyl iodide in THF to form imidazolium salts (e.g., 2 in ).

Spectroscopic Evidence :

  • ¹H-NMR : Downfield shift of H–C(2) (δ 8.2–8.5 ppm) confirms imidazole N-oxide formation .

  • ¹³C-NMR : Peaks at 125.9 ppm (C(4)/C(5)) and 60.3 ppm (CH₂) validate product structures .

Deoxygenation and Thione Formation

  • Deoxygenation : Treatment with Raney-Ni in ethanol reduces N-oxides to imidazoles (e.g., 22 in ).

  • Thione synthesis : Reacts with 2,2,4,4-tetramethylcyclobutane-1,3-dithione in CHCl₃ to yield imidazole-2-thiones (Scheme 6 in ).

Reaction Outcomes :

Reaction TypeProductYield (%)Conditions
DeoxygenationBis-imidazole68EtOH, Raney-Ni
Thione formationImidazole-2-thione82CHCl₃, RT

Biological Relevance

While the compound itself is not directly studied for bioactivity, structurally related amidoximes (e.g., 2233 in ) inhibit LSD1 and modulate histone methylation. This suggests potential applications in epigenetics, though further studies are required .

Stability and Handling

  • Thermal stability : Decomposes above 150°C in polar aprotic solvents (e.g., NMP) due to gelation risks .

  • Storage : Requires anhydrous conditions to prevent hydrolysis of the hydroxyimino group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane as an anticancer agent. Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell invasion and metastasis. For instance, a series of ruthenium(II) complexes with α-dicarbonylmonoximes, including this compound, have shown promising results in inhibiting cancer cell lines in vitro. These findings suggest that the compound could be further explored as a scaffold for developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxime derivatives can exhibit significant antibacterial and antifungal activities. The imidazole ring in the structure contributes to its bioactivity, making it a candidate for further research in developing antimicrobial agents .

Chemical Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the production of various pharmaceuticals and agrochemicals. The compound's ability to participate in diverse chemical reactions enhances its value as a building block in synthetic chemistry .

Synthesis of α-Ketoamides

A notable case study involved the use of this compound in the synthesis of α-ketoamides through a Henry reaction involving nitrosocarbonyl intermediates. This method demonstrated high yields and operational simplicity, showcasing the compound's utility in synthesizing complex organic molecules .

Development of Novel Inhibitors

Another significant application is seen in the development of novel inhibitors for cancer treatment. A study reported on ruthenium(II) derivatives with α-dicarbonylmonoximes, where this compound was identified as a key component contributing to the compounds' effectiveness against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Imidazole Derivatives

Compound Name Core Structure Key Substituents Functional Groups
This compound Imidazole –NOH, –CH(CH3)–, –C6H5 Hydroxyimino, phenyl
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol () Imidazole –NO2, –OCH3, –CH2CH(OH)CH3 Nitro, methoxy, alcohol
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine () Imidazole –NH2, –CH(CH3)– Amine, branched alkyl
2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol () Imidazole –NO2, –C6H5, –CH2CH(OH)CH2– Nitro, phenyl, alcohol
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine () Benzimidazole –NH2, –SMe, –CH2CH2– Amine, thioether

Key Observations:

  • Hydroxyimino vs. Nitro Groups: The hydroxyimino group (–NOH) in the target compound enhances hydrogen-bonding capacity compared to the electron-withdrawing nitro (–NO2) group in and . This difference may influence solubility and redox behavior .
  • Backbone Variations: The phenylpropane backbone in the target compound contrasts with the propanol chains in and , affecting conformational flexibility and intermolecular interactions .

Comparison with :

The nitrophenyl-substituted imidazole in was synthesized using L-phenylalaninol, o-nitrobenzaldehyde, and dibenzoyl under reflux conditions. In contrast, the target compound would require oximation steps post-condensation to install the –NOH group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 1-(2-Nitroimidazolyl)-3-methoxy-2-propanol () 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine ()
Hydrogen Bonding High (–NOH, –C=O) Moderate (–OH, –OCH3) Low (–NH2)
LogP (Predicted) ~2.1 ~1.8 ~0.9
Thermal Stability High (steric shielding) Moderate High (branched chain)
Solubility Moderate in polar solvents High in polar solvents (due to –OH, –OCH3) Low (hydrophobic substituents)

Notes:

  • The hydroxyimino group increases polarity compared to methoxy () or amine () substituents, enhancing solubility in alcohols or DMSO.

Q & A

Basic: What are the optimal synthetic routes for 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors such as α-keto oximes and imidazole derivatives. A typical approach involves:

  • Step 1: Reacting 2-methyl-1-phenylpropan-1-one with hydroxylamine to form the hydroxyimino intermediate.
  • Step 2: Introducing the imidazole moiety via nucleophilic substitution or cross-coupling reactions under reflux conditions (e.g., in ethanol or methanol with ammonium acetate as a catalyst) .
  • Optimization Tips:
    • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for imidazole substitution .
    • Catalysts: Use Lewis acids like ZnCl₂ to accelerate cyclization .
    • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the hydroxyimino (-N-OH) proton at δ 10.5–11.0 ppm and imidazole protons at δ 7.2–7.8 ppm .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the phenyl and imidazole groups .
  • FTIR: Identify N-O (hydroxyimino) stretching at 950–980 cm⁻¹ and C=N (imidazole) at 1600–1650 cm⁻¹ .
  • Elemental Analysis: Validate molecular formula (e.g., C₁₃H₁₅N₃O) with <0.3% deviation .

Advanced: How can researchers design experiments to evaluate the biological activity (e.g., anti-fungal, anti-leishmanial) of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anti-Fungal: Use the CLSI M38-A2 protocol with Candida albicans and Aspergillus fumigatus strains. Measure MIC (Minimum Inhibitory Concentration) via microdilution .
    • Anti-Leishmanial: Culture Leishmania donovani promastigotes and assess viability using MTT assays .
  • Control Groups: Include positive controls (e.g., Amphotericin B) and solvent-only blanks.
  • Dose-Response Curves: Test concentrations from 0.1–100 µM to determine IC₅₀ values .

Advanced: How should researchers resolve contradictions in reported biological activity data for imidazole derivatives?

Methodological Answer:

  • Comparative Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, temperature, and cell lines) .
  • Structural Analysis: Use X-ray crystallography (e.g., as in ) or DFT calculations to verify if stereochemical variations (e.g., cis vs. trans hydroxyimino groups) affect activity.
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., substituent effects on potency) .

Advanced: What is the hypothesized role of the hydroxyimino group in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Hypothesis: The hydroxyimino group may act as a hydrogen-bond donor, enhancing binding to target enzymes (e.g., fungal CYP51) .
  • SAR Strategies:
    • Analog Synthesis: Replace the hydroxyimino group with cyano (-CN) or methoxyimino (-N-OCH₃) to assess functional group contributions .
    • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites .
    • Bioisosterism: Test imidazole replacements (e.g., triazoles) to evaluate scaffold specificity .

Advanced: How can computational modeling elucidate the compound’s mechanism of action in catalytic or biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability in aqueous and lipid environments (e.g., GROMACS) .
  • Quantum Mechanics (QM): Calculate electron density maps to identify reactive sites (e.g., imidazole N3 as a nucleophile) .
  • ADMET Prediction: Use tools like SwissADME to predict pharmacokinetics (e.g., LogP, bioavailability) .

Advanced: What analytical challenges arise in detecting impurities or degradation products of this compound, and how can they be mitigated?

Methodological Answer:

  • Common Impurities:
    • Byproducts: Unreacted imidazole precursors or oxidized hydroxyimino groups .
    • Degradants: Hydrolysis products under acidic/basic conditions .
  • Detection Methods:
    • HPLC-DAD/MS: Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 90:10) and monitor at 254 nm .
    • LC-HRMS: Identify unknown degradants via exact mass (<5 ppm error) .
  • Stability Testing: Conduct forced degradation studies (40°C/75% RH for 4 weeks) per ICH Q1A guidelines .

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